molecular formula C18H26N4O5S B047126 For-Met-Leu-pNA CAS No. 111150-07-3

For-Met-Leu-pNA

Número de catálogo: B047126
Número CAS: 111150-07-3
Peso molecular: 410.5 g/mol
Clave InChI: USMAYZXZOMUBJX-HOTGVXAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Historical Context of N-Formylated Peptide Discovery as Chemoattractants

The discovery of N-formylated peptides as potent chemoattractants for phagocytic leukocytes, such as neutrophils, marked a significant milestone in understanding innate immunity. nih.govaai.org In 1975, Schiffmann and his colleagues were the first to report that N-formylmethionine-containing peptides could stimulate neutrophil chemotaxis, the directed movement of cells in response to a chemical stimulus. nih.govscienceopen.com This finding was groundbreaking because it suggested a mechanism by which the immune system could detect bacterial invasion. Since protein synthesis in bacteria is initiated with N-formylmethionine, while in eukaryotes (except for mitochondria and chloroplasts) it starts with methionine, N-formylated peptides are recognized as foreign "danger signals" by the host's immune system. wikipedia.orgnih.govfrontiersin.org

Subsequent research in the late 1970s and early 1980s by Showell, Freer, and others further elucidated the structure-activity relationships of these peptides. nih.gov Through the synthesis and testing of various N-formylated peptides, N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP) was identified as one of the most potent chemoattractants. aai.orgfrontiersin.orgnih.govwikipedia.org These seminal studies not only established the role of N-formylated peptides in initiating an inflammatory response but also paved the way for the discovery of specific cell surface receptors that bind these peptides, now known as the formyl peptide receptors (FPRs). frontiersin.orgnih.govwikipedia.org The interaction between N-formylated peptides and FPRs triggers a cascade of intracellular signaling events, leading to various cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species, all crucial for eliminating pathogens. sigmaaldrich.comabcam.com

The Role of For-Met-Leu-pNA as a Prototypical N-Formylated Peptide Substrate in Biochemical Research

This compound, or N-Formyl-Methionyl-Leucyl-p-nitroanilide, has emerged as a key tool in biochemical and immunological research. chemimpex.com It is a synthetic N-formylated tripeptide that serves as a chromogenic substrate for various proteases. chemimpex.comdcchemicals.com The structure of this compound is designed to mimic the natural N-formylated peptides released by bacteria. It consists of three amino acids, formylmethionine, leucine, and a p-nitroaniline (pNA) group attached to the C-terminus of leucine. chemimpex.com

The significance of this compound lies in its utility for studying enzyme kinetics and activity. chemimpex.com The p-nitroaniline group is the key to its function as a chromogenic substrate. When an enzyme cleaves the peptide bond between leucine and p-nitroaniline, the colorless substrate is hydrolyzed to release p-nitroaniline, a yellow-colored compound. dcchemicals.com The amount of p-nitroaniline released can be easily and continuously measured spectrophotometrically, providing a direct and quantitative measure of the enzyme's activity. dcchemicals.com This makes this compound an invaluable substrate for assays designed to detect and characterize proteases, particularly those with a preference for N-formylated peptides.

Overview of this compound Applications in Enzyme Activity Assays and Receptor Studies

The primary application of this compound is in enzyme activity assays. chemimpex.com It is widely used to measure the activity of various proteases, including aminopeptidases and other enzymes that can cleave the bond between leucine and p-nitroaniline. d-nb.infomdpi.comnih.govplos.org Researchers utilize this compound to determine the kinetic parameters of enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. plos.org Furthermore, this substrate is instrumental in screening for enzyme inhibitors, a crucial step in drug discovery and development. chemimpex.com

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMAYZXZOMUBJX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic and Proteolytic Applications of For-met-leu-pna

For-Met-Leu-pNA as a Chromogenic Substrate for Protease and Peptidase Assays

This compound is classified as a chromogenic substrate, a compound that is colorless until acted upon by a specific enzyme. nih.govsigmaaldrich.com This characteristic makes it highly effective for use in enzyme activity assays. nih.gov The core of its utility lies in the p-nitroanilide (pNA) group attached to the peptide chain. When an appropriate enzyme cleaves the peptide bond linking the leucine residue to the pNA group, it releases p-nitroaniline. This released molecule is yellow and can be quantified, providing a direct measure of enzyme activity. fishersci.atnih.gov

Methodologies for Continuous Spectrophotometric Monitoring of Enzymatic Activity

The enzymatic cleavage of this compound or its derivatives allows for the continuous monitoring of enzyme activity through spectrophotometry. fishersci.atebi.ac.uk This method relies on the principle that the product of the enzymatic reaction, p-nitroaniline, absorbs light at a specific wavelength, typically around 405 to 410 nm. fishersci.atwikidata.orgnih.gov

A key example is a coupled enzyme assay developed for peptide deformylase. In this system, peptide deformylase first removes the formyl group from this compound. The resulting product, Met-Leu-pNA, becomes a substrate for a second enzyme, an aminopeptidase, which is present in the reaction mixture. The aminopeptidase then cleaves the Met-Leu bond, releasing the yellow p-nitroaniline. fishersci.at By continuously measuring the increase in absorbance at 405 nm, researchers can track the rate of the reaction in real-time. fishersci.atscielo.br This provides a convenient, rapid, and sensitive method for studying the kinetics of the initial enzyme, in this case, peptide deformylase. fishersci.at

The general procedure for such an assay involves:

Combining the enzyme and substrate in a suitable buffer within a cuvette. ebi.ac.uknih.gov

Placing the cuvette in a spectrophotometer equipped with temperature control. ebi.ac.ukwikidata.org

Recording the change in absorbance at the appropriate wavelength (e.g., 405-410 nm) at regular intervals over a set period. wikidata.orgnih.gov

Calculating the rate of reaction from the linear portion of the absorbance versus time graph. nih.gov

Quantitative Measurement of Enzyme Kinetics and Catalytic Efficiency

Continuous spectrophotometric assays using substrates like this compound are instrumental in determining key enzyme kinetic parameters. These parameters, including the Michaelis constant (Kₘ) and the catalytic rate (kcat), provide quantitative insights into an enzyme's efficiency and its affinity for a substrate. fishersci.atscielo.br The ratio of these two values, kcat/Kₘ, represents the catalytic efficiency of the enzyme.

For instance, kinetic studies on peptide deformylase from Escherichia coli using the this compound-based coupled assay have yielded specific kinetic values. The enzyme was found to follow Michaelis-Menten kinetics with the formylated dipeptide. fishersci.at

Table 1: Kinetic Parameters of E. coli Peptide Deformylase

Data sourced from a study on E. coli peptide deformylase. fishersci.at

Substrate Specificity and Utilization by Diverse Enzyme Classes

The utility of this compound and its analogues extends to the characterization of various classes of enzymes, allowing researchers to probe their substrate specificity.

Assessment of Neutrophil Elastase Activity Using this compound Analogues

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. wikipedia.org While formylated peptides like N-formyl-Met-Leu-Phe are known to stimulate neutrophils, leading to the release of elastase, the direct assessment of HNE activity often employs other specifically designed peptide substrates. wikipedia.orgcenmed.com The activity of HNE is commonly measured by monitoring the cleavage of a chromogenic substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). scielo.brnih.gov The cleavage of this substrate releases p-nitroanilide, which can be detected spectrophotometrically at 405 nm. nih.gov The rate of this color change is proportional to the elastase activity in the sample. chemspider.com

The substrate specificity of proteases like neutrophil elastase is determined by the interactions between the amino acid residues of the substrate (designated P₁, P₂, P₃, P₄, etc.) and the corresponding binding pockets of the enzyme (designated S₁, S₂, S₃, S₄, etc.). wikipedia.orgcenmed.com Studies have extensively mapped these preferences for HNE.

S1 Subsite : This pocket shows a strong preference for small, aliphatic amino acid residues at the P₁ position. Valine and Alanine are particularly favored. cenmed.com

S2 Subsite : The S₂ subsite prefers bulky and hydrophobic residues at the P₂ position. Proline is the best-recognized natural amino acid for this pocket. cenmed.com

S3 Subsite : In the P₃ position, HNE shows a preference for certain amino acids, with Glutamine being a well-recognized natural residue. cenmed.com

S4 Subsite : Like the S₂ pocket, the S₄ subsite also accommodates hydrophobic residues. cenmed.com

This specificity has been exploited to design highly efficient and selective substrates and inhibitors for HNE. cenmed.comebi.ac.uk

Table 2: Subsite Preferences of Human Neutrophil Elastase (HNE)

Based on findings from substrate library profiling. cenmed.comcenmed.com

Characterization of Aminopeptidase Activity with this compound and Related Substrates

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. uni.lu Their activity is frequently characterized using chromogenic substrates, particularly amino acid-p-nitroanilides. americanelements.comsigmaaldrich.com While this compound itself is a substrate for peptide deformylase, its deformylated product, Met-Leu-pNA, is a substrate for aminopeptidases. fishersci.at The activity can be measured by the release of p-nitroaniline.

The specificity of aminopeptidases varies significantly. For example, Leucine aminopeptidases (LAPs) show a preference for cleaving N-terminal leucine residues, and their activity is often assayed using Leu-pNA. americanelements.comlabor.com.tr Similarly, other aminopeptidases are characterized by their preferential hydrolysis of substrates like Ala-pNA or Lys-pNA. fishersci.cathomassci.com Kinetic studies using these substrates provide crucial information on the enzyme's affinity (Kₘ) and turnover rate (Vₘₐₓ or kcat). labor.com.trfishersci.ca

Table 3: Kinetic Parameters of Various Aminopeptidases with p-Nitroanilide Substrates

Data compiled from studies on various microbial aminopeptidases. labor.com.trfishersci.cauni.lu

Table of Compounds and PubChem CIDs

Leucine Aminopeptidase (LAP) and Methionine Aminopeptidase (MAP) Kinetic Parameters

This compound is not a direct substrate for Leucine Aminopeptidase (LAP) or Methionine Aminopeptidase (MAP) due to its N-terminal formyl group, which blocks the action of these exopeptidases. Instead, it is used in coupled assays where its deformylation by an enzyme like peptide deformylase (PDF) yields Met-Leu-pNA. This product is then hydrolyzed by an aminopeptidase, releasing the chromogenic molecule p-nitroaniline (pNA). nih.gov

The kinetic parameters of LAP and MAP are typically determined using unblocked p-nitroanilide substrates, such as L-Leucine-p-nitroanilide (Leu-pNA) and L-Methionine-p-nitroanilide (Met-pNA). These values provide insight into the efficiency of the aminopeptidase component of the coupled assay system. For instance, studies on various microbial aminopeptidases have determined the Michaelis-Menten constant (Kₘ) for these related substrates. The Kₘ value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate.

Below is a table of representative kinetic parameters for different aminopeptidases with substrates structurally related to the product of this compound deformylation.

Table 1: Kinetic Parameters of Various Aminopeptidases with p-Nitroanilide Substrates

Enzyme Source Substrate Kₘ (mM) Vₘₐₓ (µmol/min) Reference
Penicillium citrinum LAP L-Leu-pNA 2.7 Not Reported oup.com
Penicillium citrinum LAP L-Met-pNA 1.8 Not Reported oup.com
Bacillus sp. JH108 LAP L-Leu-pNA 0.61 0.125 koreascience.kr
Bacillus sp. JH108 LAP L-Ala-pNA 0.3 0.023 koreascience.kr
Bacillus sp. JH108 LAP L-Met-pNA 0.46 0.014 koreascience.kr

Note: The data presented are for context regarding aminopeptidase activity and were not determined using this compound directly.

Influence of Metal Cofactors on Aminopeptidase Activity

The activity of many aminopeptidases, which are essential components in assays utilizing this compound, is critically dependent on the presence of divalent metal ions. plos.org These enzymes are typically metalloproteases, containing a dinuclear metal center within their active site that is essential for catalysis. plos.orgulb.ac.be

The specific metal ion required for optimal activity can vary between different aminopeptidases.

Cobalt (Co²⁺): Co²⁺ is a potent activator for many methionine aminopeptidases (MetAPs) and leucine aminopeptidases (LAPs). ulb.ac.beresearchgate.net For the LAP from Penicillium citrinum, activity inactivated by the chelating agent EDTA could be restored to 90% by the addition of Co²⁺. oup.com For the methionine aminopeptidase from Tetragenococcus halophilus, Co²⁺ increased enzyme activity to 159% of the baseline. mbl.or.kr In some M42 family aminopeptidases, Co²⁺ plays a dual role in both catalytic function and maintaining the thermostability and oligomeric structure of the enzyme. ulb.ac.be

Manganese (Mn²⁺): Mn²⁺ is another common activator for leucine aminopeptidases. acs.org

Nickel (Ni²⁺): In some cases, other metal ions are preferred. A novel TET aminopeptidase complex from Pyrococcus horikoshii was found to be most effectively activated by Ni²⁺ ions, which produced a 12-fold increase in activity. asm.org

Inhibitory Metals: Certain metal ions can inhibit enzyme activity. For the Ni²⁺-activated PhTET4 aminopeptidase, ions such as Zn²⁺, Ca²⁺, and Mg²⁺ were found to be inhibitory. asm.org Similarly, while Co(II) is a strong activator for human MetAP2, Zn(II) could not activate the enzyme at any tested concentration. researchgate.net

This dependence on metal cofactors means that enzyme assays must be performed in buffers containing the optimal concentration of the appropriate activating metal ion to ensure maximal and reproducible activity. plos.orgnih.gov

Applications in Peptide Deformylase Assays

The primary and most specific application of this compound is as a chromogenic substrate in continuous spectrophotometric assays for peptide deformylase (PDF). bocsci.comfishersci.com PDF is an essential bacterial enzyme that removes the N-terminal formyl group from newly synthesized proteins.

The assay operates on a two-step, coupled-enzyme mechanism:

Deformylation: Peptide deformylase specifically recognizes and cleaves the formyl group from this compound, producing Met-Leu-pNA.

Aminopeptidase Cleavage: A second enzyme, a non-specific aminopeptidase (such as the one from Aeromonas proteolytica), is added in excess to the reaction mixture. nih.gov This aminopeptidase rapidly cleaves the resulting Met-Leu-pNA, releasing the yellow chromophore p-nitroaniline (pNA).

The rate of pNA release is directly proportional to the activity of the PDF enzyme. nih.gov This release can be continuously monitored by measuring the increase in absorbance at 405 nm, allowing for real-time kinetic analysis of PDF activity. nih.govnih.gov This assay has been instrumental in characterizing PDF enzymes from various sources, including plants. nih.gov

Role of this compound in Enzyme Inhibitor Screening and Discovery

The specific nature of the this compound substrate makes it a valuable tool in drug discovery, particularly for the screening of potential enzyme inhibitors. chemimpex.com Its application is central to identifying compounds that can block the activity of specific proteases involved in disease pathways.

Strategies for Identifying Specific Proteolytic Pathway Inhibitors

This compound is a key component in target-based screening strategies aimed at discovering inhibitors of peptide deformylase (PDF). nih.gov Because PDF is essential for bacterial viability but its counterpart is not present in the cytoplasm of human cells, it is an attractive target for the development of new antibiotics.

The screening strategy is straightforward: the coupled PDF/aminopeptidase assay is run in the presence of a library of test compounds. A compound that inhibits PDF will prevent the initial deformylation step. This, in turn, prevents the formation of Met-Leu-pNA and the subsequent release of p-nitroaniline by the coupled aminopeptidase. An effective inhibitor is therefore identified by a significant reduction or complete absence of the increase in absorbance at 405 nm.

This method has been successfully used to:

Evaluate macrocyclic peptidyl hydroxamates as potent, slow-binding inhibitors of E. coli PDF. nih.gov

Confirm the inhibitory activity of actinonin, a natural product antibiotic, against plant-derived peptide deformylases. nih.gov

This assay provides a specific and high-throughput-compatible method for identifying and characterizing inhibitors of the bacterial deformylation pathway, a critical step in the search for novel therapeutic agents. chemimpex.comnih.gov

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
N-Formyl-L-methionyl-L-leucyl-p-nitroanilide 22244739 chemimpex.com
L-Leucine 6106 fishersci.beguidetopharmacology.org
L-Methionine 6137 dsmz.denih.gov

Advanced Methodological Applications Utilizing For-met-leu-pna and Its Analogues

Development of Activity-Based Probes for Active Enzyme Imaging

Activity-based protein profiling (ABPP) has emerged as a powerful technique in chemical biology for the functional study of enzymes within their native environment. rsc.org Unlike methods that measure protein or gene expression, activity-based probes (ABPs) provide a direct measure of enzyme function by covalently binding to the active site of specific enzymes. rsc.orgresearchgate.net This approach enables the visualization, quantification, and identification of catalytically competent enzymes in complex proteomes. nih.gov So-called 'smart' probes, such as quenched near-infrared fluorescent ABPs (qNIRF-ABPs), are designed to emit a fluorescent signal only after they have covalently modified their intended protease target, making them exceptional tools for noninvasive, whole-body imaging of enzyme activity. researchgate.net

Human Neutrophil Elastase (HNE) is a powerful serine protease that can degrade most components of the extracellular matrix and is implicated in numerous inflammatory diseases when its activity is dysregulated. mdpi.com The development of highly selective probes for HNE has been a significant challenge due to its broad substrate specificity. pnas.org A groundbreaking approach to overcome this limitation involved expanding the chemical diversity of potential substrates beyond the 20 proteinogenic amino acids. pnas.orgnih.gov

In a notable study, researchers utilized a Hybrid Combinatorial Substrate Library (HyCoSuL) that incorporated 102 unnatural amino acids to comprehensively map the S1-S4 pockets of HNE. pnas.orgnih.gov This method led to the design of an optimal tetrapeptide substrate that demonstrated a catalytic efficiency more than three orders of magnitude higher than commonly used elastase substrates. pnas.orgnih.gov

Substratekcat/KM (M⁻¹s⁻¹)Fold Improvement vs. MeOSuc-AAPV-pNA
Optimal Substrate 1,190,000~1700x
MeOSuc-AAPV-pNA7001x
This table presents a comparison of the catalytic efficiency (kcat/KM) of the optimally designed substrate for Human Neutrophil Elastase (HNE) versus a standard substrate, MeOSuc-Ala-Ala-Pro-Val-pNA. The data highlights the significant improvement in substrate efficiency achieved through the Hybrid Combinatorial Substrate Library approach. Data sourced from Kasperkiewicz et al. (2014). pnas.orgnih.gov

The synthesis of these advanced probes is a multi-step process. nih.gov The optimal peptide sequence is first synthesized using solid-phase strategies, often on a resin support. nih.gov This peptide is then converted into an activity-based probe through a combination of solid-phase and solution-phase chemical strategies, incorporating a reactive "warhead" that covalently binds to the enzyme's active site and a reporter tag, such as biotin, for detection. pnas.orgnih.gov This optimal substrate was successfully converted into a highly selective and sensitive activity-based probe, designated PK101, for imaging active HNE. pnas.orgnih.gov

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin (DNA and histones) and granular proteins, including neutrophil elastase, that are released by neutrophils to trap and kill pathogens. frontiersin.orgchondrex.com The activity of HNE is believed to be crucial for the process of chromatin decondensation that leads to NET formation. pnas.org

The ultrasensitive activity-based probe PK101 has proven to be an invaluable tool for investigating the role of HNE in this process. pnas.org Researchers have used this probe to specifically visualize the location and activity of HNE during NET formation in freshly isolated human neutrophils. pnas.orgnih.gov In these studies, NETs were induced using a phorbol ester, and the active HNE was labeled with the biotinylated PK101 probe. pnas.org The probe's location was then visualized using fluorescently tagged streptavidin, while the extruded DNA of the NETs was stained with propidium iodide. pnas.orgnih.gov These imaging studies revealed the specific presence of active elastase within the NET structures, providing direct evidence of its involvement. nih.gov Furthermore, the use of related N-formylated peptides like N-formyl-Met-Leu-Phe (fMLF) as potent chemoattractants and inducers of the neutrophil response underscores the relevance of this class of compounds in studying inflammatory processes like NETosis. nih.govaai.orgwikipedia.org

Design and Synthesis of Ultrasensitive Probes for Human Neutrophil Elastase

Integration in Biochemical and Biotechnological Platforms

The unique properties of For-Met-Leu-pNA make it a valuable compound for various biotechnological applications. chemimpex.com Its primary function as a chromogenic substrate allows for the straightforward detection and quantification of enzymatic reactions, forming the basis for its integration into diverse analytical platforms. chemimpex.com

Biosensors for protease activity are critical tools in research and diagnostics, and this compound and its analogues serve as key components in their design. chemimpex.com The fundamental principle involves the cleavage of the peptide by a target protease, which liberates the p-nitroaniline (pNA) group, resulting in a measurable colorimetric or spectrophotometric signal. chemimpex.com This concept has been adapted to various platforms.

More advanced biosensors have been developed to enhance sensitivity and applicability. For instance, disposable biosensors have been created using hydrogel films cross-linked with specific peptide substrates. researchgate.net When the target protease, such as HNE, is present, it degrades the peptide cross-links, and this degradation can be monitored in real-time using electrochemical methods like impedance measurements. researchgate.net Another innovative approach leverages Peptide Nucleic Acids (PNA) and CRISPR-Cas technology. researchgate.netacs.org In one such system, a peptide substrate is linked to a PNA molecule. researchgate.net Proteolytic cleavage of the peptide releases the PNA, which then activates a CRISPR-Cas12a system, leading to significant signal amplification and enabling detection of protease activity in the low picomolar range. researchgate.netacs.org The inherent stability and high binding affinity of PNA make it a robust alternative to DNA in biosensor construction. nih.govrsc.org

Biosensor PlatformPrinciple of OperationKey Features
Chromogenic Assay Enzymatic cleavage of this compound releases colored p-nitroaniline.Simple, colorimetric, suitable for high-throughput screening. chemimpex.com
Hydrogel-Based Protease degrades peptide cross-links in a hydrogel, changing physical properties.Monitored by electrochemical or quartz crystal microbalance methods. researchgate.net
Peptide-PNA-CRISPR Protease cleavage releases a PNA trigger for a CRISPR-Cas12a detection system.Ultrasensitive, high signal amplification, low detection limits. researchgate.netacs.org
Fluorescent Probes Substrate cleavage activates a quenched fluorophore.Suitable for real-time imaging in cells and tissues. researchgate.netnih.gov
This interactive table summarizes various biosensor platforms designed for the detection of protease activity, highlighting the diverse ways in which peptide substrates like this compound and its analogues are utilized.

The detection of aberrant protease activity is a hallmark of many diseases, making substrates like this compound valuable in diagnostic research. chemimpex.com Diagnostic kits can incorporate this compound to screen for elevated protease levels in biological samples, potentially aiding in the identification of certain medical conditions. chemimpex.com Activity-based diagnostics represent an emerging field that offers significant advantages over traditional methods by directly measuring the functional activity of an enzyme, which often provides a more accurate reflection of its biological role in a disease state. researchgate.net

For example, the overexpression and dysregulation of HNE are linked to a variety of inflammatory diseases, making its activity a key diagnostic target. mdpi.com The development of highly sensitive and specific probes, as discussed previously, provides powerful tools for diagnostic applications, including the direct imaging of disease-related protease activity in preclinical models. researchgate.net Furthermore, the integration of protease-sensitive substrates with cutting-edge technologies like CRISPR-Cas offers the potential for creating diagnostic tests with exceptional sensitivity, capable of detecting protease biomarkers at concentrations as low as 72 pg/mL. researchgate.netacs.org This level of sensitivity is crucial for early disease detection and monitoring therapeutic response.

Comparative Biochemical and Structural Analysis of For-met-leu-pna

Structure-Activity Relationships of N-Formylated Peptide Analogues

The biological activity of N-formylated peptides is intrinsically linked to their chemical structure. This relationship dictates the potency of their chemotactic effects and their specificity toward various enzymes.

Impact of Amino Acid Residue Modifications on Chemotactic Potency and Enzyme Specificity

The interaction between N-formylated peptides and their receptors on immune cells is highly specific, meaning even minor changes to the peptide's amino acid sequence can drastically alter its biological activity. nih.gov Studies on analogues of the archetypal chemoattractant fMLP reveal that the identity and position of each amino acid are critical for chemotactic potency. researchgate.net

For instance, fMLP itself is one of the most potent chemotactic peptides, capable of inducing a migratory response in neutrophils at concentrations as low as 7 x 10⁻¹¹ M. nih.gov The high activity is strongly dependent on the phenylalanine residue being at the C-terminal position of the tripeptide. researchgate.net Modifying the N-terminal formyl group, such as replacing it with a tert-butyloxycarbonyl (Boc) group, leads to a dramatic loss of activity, highlighting the formyl group's importance for receptor interaction. chem-soc.si The structural specificity is so precise that it strongly suggests the existence of a stereospecific receptor on the neutrophil surface that mediates both chemotaxis and lysosomal enzyme release. nih.govresearchgate.net

Enzyme specificity is also heavily influenced by the amino acid sequence. Aminopeptidases, for example, exhibit distinct preferences for the N-terminal amino acid of their substrates. Scallop aminopeptidase shows the highest catalytic efficiency for substrates with an N-terminal alanine, followed by methionine and phenylalanine. tandfonline.com Similarly, studies on Pseudomonas aeruginosa aminopeptidase revealed that it cleaves Lys-pNA more rapidly than Leu-pNA, and significantly faster than Arg-pNA or Met-pNA, demonstrating a clear substrate preference. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Dynamics

N-formylated peptides exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, known as formyl peptide receptors (FPRs). wikipedia.orgnih.gov The binding of a ligand like fMLP to its receptor, FPR1, induces a conformational change in the receptor. This change triggers the dissociation of the associated heterotrimeric G protein, initiating a downstream signaling cascade that leads to cellular responses like chemotaxis. molbiolcell.orgresearchgate.net

Structural studies reveal that the binding pocket of FPR1 is relatively small and can accommodate peptides up to six amino acids in length. nih.gov Cryo-electron microscopy of the human FPR1 has identified a specific motif (R201/R205) within the binding pocket that is crucial for interacting with the N-formyl group of the peptide ligand. researchgate.net This interaction, along with hydrogen bonds formed with other residues like D106, stabilizes the active conformation of the receptor. researchgate.net The N-formyl group is considered essential for the optimal activation of both FPR1 and FPR2. nih.gov While parent peptides like fMLP are flexible, more conformationally constrained active analogues tend to adopt a β-turn structure, suggesting this conformation may be important for biological activity. chem-soc.si

Kinetic Parameter Comparisons with Other Chromogenic pNA-Derived Substrates

For-Met-Leu-pNA belongs to a class of chromogenic substrates derived from p-nitroaniline (pNA). When the amide bond linking the peptide to pNA is cleaved by an enzyme, the released p-nitroaniline is a yellow compound that absorbs light at 405 nm. nih.gov This property allows for the continuous and straightforward measurement of enzyme activity and the determination of key kinetic parameters. nih.gov

Comparative Analysis of Substrate Affinity (Km) and Catalytic Efficiency (kcat)

The kinetic parameters—Michaelis constant (Km) and catalytic rate (kcat)—quantify an enzyme's affinity for a substrate and its turnover rate, respectively. The ratio, kcat/Km, represents the catalytic efficiency. Comparing these values for different pNA-derived substrates reveals the specific preferences of various enzymes.

For example, studies on thrombin with several tripeptide chromogenic substrates showed Km values ranging from 1.6 to 16 µM and kcat values from 35 to 130 s⁻¹. nih.gov Aminopeptidases also show a wide range of efficiencies with different aminoacyl-pNA substrates. A study on Streptomyces aminopeptidase demonstrated that mutations in the binding site could significantly alter substrate preference, with one mutant (D198F F221I) showing a 3-fold increase in kcat for Leu-pNA compared to the wild type. nih.gov Another study on human methionine aminopeptidase (hMetAP2) found that the catalytic efficiency for tripeptide substrates was approximately 250-fold higher than for dipeptide substrates, and that the turnover rate (kcat) was significantly reduced for smaller alternative substrates like Met-pNA. acs.org

The table below summarizes kinetic parameters for various enzymes with different pNA substrates, illustrating the diversity in substrate specificity.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
α-N-acylpeptide hydrolase (rat)fMLF0.601422,500 nih.govacs.org
N-acylase IA (rat)N-Formylmethionine3.17.92,550 nih.govacs.org
Streptomyces Aminopeptidase (WT)Leu-pNA0.5741.372,500 nih.gov
Streptomyces Aminopeptidase (D198F F221I)Leu-pNA0.44128291,000 nih.gov
Scallop AminopeptidaseAla-pNA0.1613.081,300 tandfonline.com
Scallop AminopeptidaseMet-pNA0.281.86,400 tandfonline.com

Enzymatic Degradation Pathways of this compound and Chemotactic N-Formyl Peptides

To prevent excessive or unwanted inflammatory responses, the body has mechanisms to degrade and inactivate potent chemoattractants like N-formylated peptides. nih.gov This degradation occurs through a sequential enzymatic process.

Mechanisms of f-Met Aminopeptidase (fMAP) Action

The primary degradation pathway for N-formylated peptides like fMLF involves two key enzymes. nih.govacs.org The first step is mediated by an enzyme called f-Met aminopeptidase (fMAP), which has been identified as α-N-acylpeptide hydrolase. nih.govacs.org This enzyme specifically targets the N-terminal formylmethionine (f-Met) residue of the chemotactic peptide.

fMAP hydrolytically cleaves the peptide bond between the f-Met residue and the adjacent amino acid (Leucine in the case of fMLF). nih.gov This action releases the N-formylmethionine and the remaining dipeptide (leucyl-phenylalanine), effectively abolishing the peptide's chemotactic activity. acs.org For the degradation of fMLF by rat fMAP, the reaction proceeds with a kcat of 14 s⁻¹ and a Km of 0.60 mM. nih.govacs.org

The released N-formylmethionine is then further processed in a second step by N-acylase IA (also known as f-Met deformylase or fMDF). nih.govacs.org This enzyme hydrolyzes f-Met into formate and free methionine, completing the degradation process. nih.govacs.org Together, these enzymes serve a protective function by breaking down potent inflammatory signals derived from bacteria or damaged mitochondria. nih.govfrontiersin.org

Role of f-Met Deformylase (fMDF) in Complete Peptide Degradation

The complete enzymatic breakdown of the chromogenic substrate N-formyl-methionyl-leucyl-p-nitroanilide (this compound) is a sequential process involving an initial cleavage by an aminopeptidase, followed by the specific action of N-formylmethionine deformylase (fMDF). This two-step degradation is crucial in various biological contexts, particularly in mitigating the pro-inflammatory effects of N-formylated peptides, which are released by bacteria and damaged mitochondria. ontosight.aiwikipedia.org

The degradation cascade begins with the action of an N-formylmethionine aminopeptidase (fMAP). This enzyme recognizes and cleaves the peptide bond between the N-formylmethionine (f-Met) residue and the adjacent leucine residue in the this compound substrate. This initial hydrolysis releases f-Met and the dipeptide fragment, leucyl-p-nitroanilide. ontosight.ai

Following its liberation from the peptide chain, the f-Met molecule becomes the substrate for N-formylmethionine deformylase (fMDF), also known as formylmethionine deformylase. ontosight.aimicrobialcell.com The primary and essential role of fMDF is to catalyze the hydrolysis of the formyl group from the N-terminus of methionine. ontosight.airesearchgate.net This enzymatic reaction yields two final products: formate and L-methionine. ontosight.aiacs.org

The mechanism of fMDF involves the hydrolysis of the amide bond linking the formyl group to the alpha-amino group of methionine. ontosight.ai This deformylation step is critical as the N-terminal formyl group is a key determinant for the biological activity of N-formylated peptides, which act as potent chemoattractants for immune cells. ontosight.ai By removing the formyl group, fMDF effectively neutralizes the pro-inflammatory potential of the original peptide. ontosight.aiwikipedia.org

Research has identified and characterized fMDF from various sources. For instance, an enzyme with fMDF activity, identified as N-acylase IA, has been purified and shown to hydrolyze N-formylmethionine with a kcat value of 7.9 s⁻¹ and a KM value of 3.1 mM. acs.org This enzyme, along with fMAP, plays a protective role by degrading bacterial and mitochondrial N-formylated peptides. acs.org The catalytic efficiency (kcat/KM) for the hydrolysis of N-formylmethionine by this enzyme is 2550 M⁻¹s⁻¹. acs.org

In essence, f-Met deformylase is the terminal enzyme in the degradation pathway of N-formylated peptides like this compound. Its specific action of removing the formyl group from the liberated N-formylmethionine is indispensable for the complete catabolism of these molecules and the termination of their biological signaling.

Future Research Directions and Emerging Paradigms in For-met-leu-pna Research

Design and Synthesis of Next-Generation For-Met-Leu-pNA Derivatives with Enhanced Specificity or Stability

The development of novel this compound derivatives is a critical step toward creating more precise tools for biochemical and cellular research. Current research provides a foundation for synthesizing new compounds with tailored properties.

Strategies for Enhanced Specificity: The specificity of aminopeptidases and deformylases is dictated by the amino acid residues near the N-terminus. By altering the Met or Leu residues in the this compound sequence, new substrates can be designed to be selective for specific enzymes. For instance, site-directed mutagenesis studies on leucine aminopeptidase have shown that modifying the amino acid at position 221 can shift the enzyme's preference from leucine to phenylalanine. nih.gov This suggests that synthesizing a library of For-X-Y-pNA peptides, where X and Y are varied amino acids, could lead to the identification of highly specific substrates for individual proteases. Furthermore, incorporating non-canonical amino acids could provide resistance to degradation by other proteases, thereby increasing the specificity of the assay. mdpi.com

Approaches for Improved Stability: The stability of peptides is a significant challenge in biological assays. Modifications such as N-terminal capping or the inclusion of specific amino acid motifs can enhance the stability of peptides by protecting them from non-specific proteolytic degradation. frontiersin.org For example, the synthesis of AApeptides that mimic the structure of the related chemoattractant peptide fMLF has been reported, demonstrating that peptide mimetics can retain biological function. researchgate.net Similar strategies could be applied to this compound, replacing the standard peptide backbone with more robust structures to increase its half-life in complex biological samples like cell lysates or serum. The synthesis process for such derivatives can draw from established methods, including those used for creating N-formyl-methionyl-p-nitroaniline acs.org or various amino acid derivatives using techniques like microwave-assisted synthesis. mdpi.com

High-Throughput Screening Approaches for Modulators of FPR Signaling Pathways

High-throughput screening (HTS) is essential for discovering new drugs that can modulate biological pathways. nih.gov The Formyl Peptide Receptor (FPR) family, which is activated by N-formylated peptides like fMLF, represents an attractive target for therapeutic intervention in inflammatory diseases. mdpi.comresearchgate.net While this compound is not a direct ligand for FPRs, it is a key tool for developing HTS assays to find modulators of the enzymes that regulate the concentration of FPR agonists.

An HTS assay could be designed using the coupled-enzyme method originally developed for peptide deformylase. nih.gov In this system, the deformylation of this compound by its target enzyme makes it a substrate for a secondary aminopeptidase, which then cleaves the p-nitroanilide group to produce a colorimetric signal. This assay can be adapted to a high-throughput format to screen large chemical libraries for inhibitors of N-formyl peptide processing enzymes. Identifying inhibitors of these enzymes could lead to an accumulation of N-formylated peptides, thereby enhancing FPR signaling. Conversely, activators of these enzymes would decrease FPR signaling. Such HTS campaigns are crucial for identifying small molecules that can fine-tune the inflammatory response. nih.govgoogle.com The development of sensitive label-free methods, such as dynamic mass redistribution assays, also offers a powerful platform for studying endogenous FPR signaling in primary cells like neutrophils and can be adapted for HTS. researchgate.net

Elucidating the Broader Biological Context of N-Formylated Peptide Metabolism and Signaling in Cellular Processes

N-formylated peptides are recognized as potent chemoattractants that signal the presence of bacterial infection or tissue damage. acs.orgrsc.org They are produced as byproducts of protein synthesis in bacteria and in mitochondria of eukaryotic cells. mdpi.comnih.gov The binding of these peptides to FPRs on immune cells like neutrophils triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. researchgate.netpnas.org

Future research must delve deeper into the metabolic pathways that control the lifecycle of these signaling molecules. Enzymes such as α-N-acylpeptide hydrolase and N-acylase IA have been identified as key players in the degradation of N-formylated peptides, effectively acting as a protective mechanism to prevent excessive inflammation. acs.org Using substrates like this compound to characterize the activity of these and other yet-to-be-discovered enzymes in different tissues and cellular compartments will be crucial. Understanding how the expression and activity of these metabolic enzymes are regulated during health and disease will provide a more complete picture of innate immunity. Furthermore, investigating the potential for dysregulation in protein translation or peptide metabolism to contribute to disease states is an emerging area of interest. nih.gov

Exploration of this compound in Novel Biological Systems and Disease Models for Mechanistic Studies

The utility of this compound as a research tool can be expanded by applying it to new biological contexts and disease models. Its use as a substrate for peptide deformylase in plant chloroplasts is a prime example of its application beyond mammalian systems. nih.gov This research demonstrated the essential role of peptide deformylase in plant survival, highlighting a potential target for novel herbicides.

In the context of human disease, assays using this compound can provide mechanistic insights into conditions where N-formylated peptide signaling is implicated. For example, in chronic inflammatory diseases, cancer, or neurodegenerative disorders, the activity of peptide deformylases or other aminopeptidases could be altered. researchgate.net By measuring enzyme kinetics with this compound in patient-derived samples or in animal models of these diseases, researchers can investigate the role of N-formylated peptide metabolism in pathogenesis. For instance, studying the degradation of N-formylated peptides in the gut is important, as a response to these peptides from commensal bacteria could lead to unwanted inflammation. acs.org Therefore, using this compound to profile enzymatic activity in the gastrointestinal tract could shed light on the mechanisms that maintain gut homeostasis.

Q & A

Q. What are the primary experimental applications of For-Met-Leu-pNA in enzymatic studies?

this compound is a chromogenic substrate widely used to study protease activity, particularly for enzymes like trypsin, thrombin, or kallikreins. The para-nitroaniline (pNA) group is cleaved during hydrolysis, releasing a yellow product measurable at 405 nm. To optimize its use:

  • Experimental Design : Perform kinetic assays by varying substrate concentrations (e.g., 0.1–5 mM) under controlled pH and temperature. Use Michaelis-Menten or Lineweaver-Burk plots to calculate KmK_m and VmaxV_{max}.
  • Validation : Include negative controls (e.g., enzyme inhibitors) and replicate experiments to confirm specificity .

Q. How should researchers handle solubility and stability issues with this compound?

  • Solubility : Dissolve in dimethyl sulfoxide (DMSO) or aqueous buffers (e.g., Tris-HCl, pH 8.0), noting solvent effects on enzyme activity.
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Pre-warm aliquots to assay temperature to prevent precipitation.
  • Methodological Note : Validate stability via spectrophotometric scans (300–500 nm) before each experiment .

Q. What are common pitfalls in interpreting kinetic data from this compound assays?

  • Interference : High substrate concentrations may cause non-linear absorbance changes (inner filter effect). Dilute samples or use cuvettes with shorter path lengths.
  • Data Normalization : Express activity as ΔA/min/mg protein. Account for background absorbance from reaction buffers.
  • Troubleshooting : Compare results with alternative substrates (e.g., fluorogenic analogs) to confirm enzyme specificity .

Advanced Research Questions

Q. How can meta-analysis resolve contradictions in reported kinetic parameters for this compound across studies?

  • Systematic Review : Use databases like PubMed, Web of Science, or Scopus to collect kinetic data (KmK_m, VmaxV_{max}) from peer-reviewed studies. Apply inclusion criteria (e.g., pH 7–9, 25–37°C) .

    05 文献检索Literature search for meta-analysis
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  • Data Standardization : Convert units (e.g., nM to mM) and normalize for temperature/pH differences. Use random-effects models to calculate weighted averages .

  • Contradiction Analysis : Stratify by enzyme source (e.g., recombinant vs. tissue-extracted) or assay conditions to identify confounding variables .

Q. What advanced statistical methods are suitable for optimizing this compound assay conditions?

  • Design of Experiments (DoE) : Apply factorial designs to test multiple variables (e.g., pH, ionic strength, substrate concentration). Use response surface methodology (RSM) to identify optimal conditions .
  • Machine Learning : Train models on historical kinetic data to predict untested conditions. Validate predictions with wet-lab experiments .

Q. How can researchers ensure reproducibility when using this compound in multi-institutional studies?

  • Protocol Harmonization : Share detailed methods (e.g., buffer composition, spectrophotometer calibration) via platforms like Protocols.io .
  • Inter-Lab Validation : Distribute aliquots of standardized enzyme/substrate stocks and compare inter-lab coefficients of variation (CV) .
  • Data Sharing : Use repositories like Figshare or Zenodo to publish raw absorbance datasets and analysis scripts .

Methodological Best Practices

Q. What strategies enhance the rigor of literature reviews on this compound applications?

  • Search Strategy : Combine keywords (e.g., "this compound," "protease kinetics," "chromogenic substrate") across databases. Use Boolean operators (AND/OR) and filters for publication date/study type .
  • Bias Mitigation : Include gray literature (preprints, conference abstracts) and assess study quality via tools like GRADE or QUADAS-2 .

Q. How should researchers document experimental workflows involving this compound for peer review?

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Annotate methods with ontology terms (e.g., NCIT, ChEBI).
  • Electronic Lab Notebooks (ELNs) : Record raw data, instrument settings, and deviations from protocols. Export metadata in standardized formats (e.g., .csv, .json) .

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